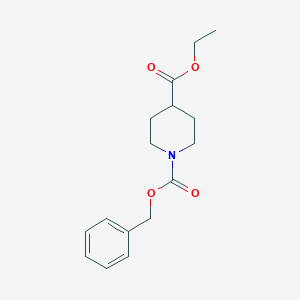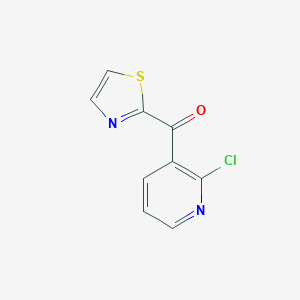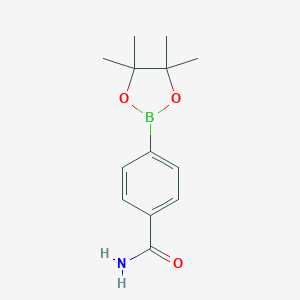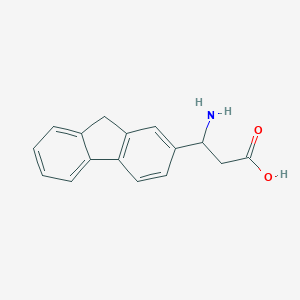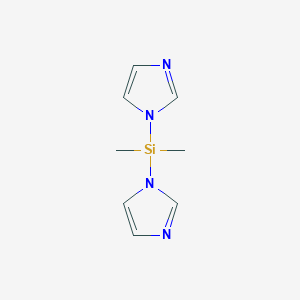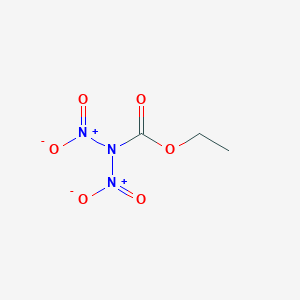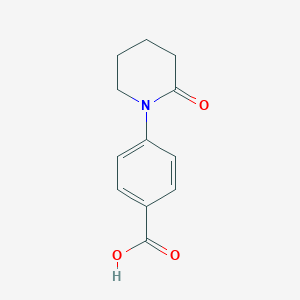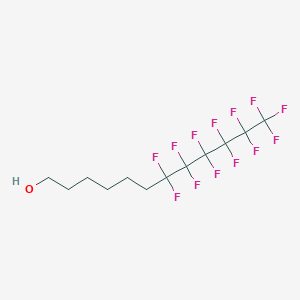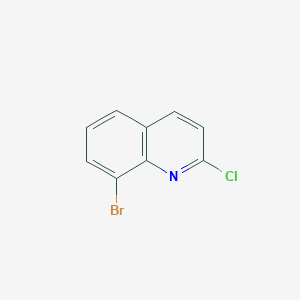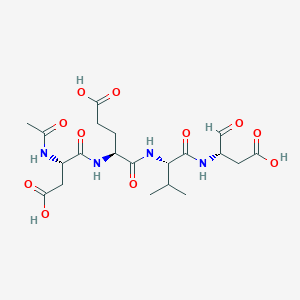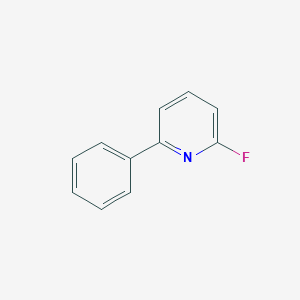
2-Fluoro-6-phenylpyridine
概要
説明
Synthesis Analysis
The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant as it represents the first example of C-H fluorosilylation, producing fluorosilylated products that show stronger fluorescence than their corresponding silafluorene derivatives (Xiao et al., 2014). Another approach to synthesizing 4-fluoropyridines, which can be related to 2-Fluoro-6-phenylpyridine, is based on 2-fluoroallylic alcohols through succeeding Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).
Molecular Structure Analysis
The molecular structure of fluorosilylated 2-phenylpyridines, closely related to 2-Fluoro-6-phenylpyridine, has been elucidated using single-crystal X-ray structure analysis, revealing a Lewis acid-base interaction between the silicon and nitrogen atoms. This analysis provides insight into the electronic structure and bonding patterns of such compounds, which are crucial for understanding their reactivity and properties (Xiao et al., 2014).
Chemical Reactions and Properties
2-Fluoro-6-phenylpyridine participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the fluorosilylation reaction mentioned previously not only exemplifies its reactivity but also opens up possibilities for creating materials with enhanced fluorescence properties. The specific reactions and mechanisms involving 2-Fluoro-6-phenylpyridine can be intricate, involving multiple steps and reagents, but the resulting compounds often exhibit interesting and useful properties.
Physical Properties Analysis
The physical properties of 2-Fluoro-6-phenylpyridine derivatives, such as their fluorescence, are influenced by the molecular structure. For example, the fluorosilylated products derived from 2-phenylpyridines show stronger fluorescence, which can be attributed to the specific electronic interactions within the molecule. These properties are essential for applications in fluorescent materials and organic electronics (Xiao et al., 2014).
科学的研究の応用
Synthesis and Fluorescence Properties : The paper by Xiao et al. (2014) discusses the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, yielding fluorosilylated products with stronger fluorescence than corresponding derivatives (Xiao et al., 2014).
Chemosensors for Metal Ions : Luo et al. (2007) synthesized a porphyrin-appended terpyridine, demonstrating its application as a fluoroionophore for the recognition of metal ions, especially cadmium, based on fluorescent enhancement (Luo et al., 2007).
Medical Imaging : Carroll et al. (2007) explored the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET) imaging. This research highlights the potential for stable 3-fluoro and 5-fluoropyridines in medical imaging applications (Carroll et al., 2007).
Synthesis of Fluoropyridines : Wittmann et al. (2006) presented a novel synthetic pathway for 4-fluoropyridines, potentially offering aryl substituents in positions 2 and 6 and an additional alkyl group in position 3 (Wittmann et al., 2006).
Tuning of Fluorescence Properties : Cheon et al. (2007) studied the fluorescence properties of N-alkyl and N-phenyl derivatives of amino-terpyridines, demonstrating the tunability of radiation energy and solvent susceptibility through N-substitution (Cheon et al., 2007).
Electronic and Photophysical Properties : Cho et al. (2010) investigated the electronic properties of Ir(III) complexes using ligands like 4-fluoropyridine, demonstrating their utility in tuning the emission spectra in applications like polymer light-emitting diodes (Cho et al., 2010).
Synthesis of Functionalized Vinyl Sulfides : Debien et al. (2013) described a synthesis method for vinyl sulfides, showcasing the versatility of 2-fluoropyridine derivatives in organic synthesis (Debien et al., 2013).
Antagonists for A3 Adenosine Receptors : Li et al. (1999) focused on the synthesis and analysis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective A3 adenosine receptor antagonists, with applications in medicinal chemistry (Li et al., 1999).
Safety And Hazards
Specific safety and hazard information for 2-Fluoro-6-phenylpyridine was not found in the retrieved sources. However, it is important to note that it is intended for research use only and not for human or veterinary use1.
将来の方向性
The future directions of 2-Fluoro-6-phenylpyridine research could involve further exploration of its synthesis methods and applications. The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties3. Therefore, further research into 2-Fluoro-6-phenylpyridine and similar compounds could contribute to this growing field.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
特性
IUPAC Name |
2-fluoro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-phenylpyridine | |
CAS RN |
180606-17-1 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
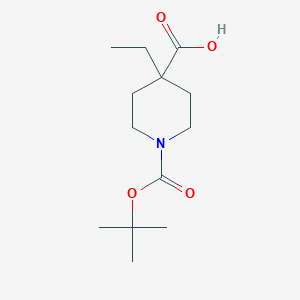
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
